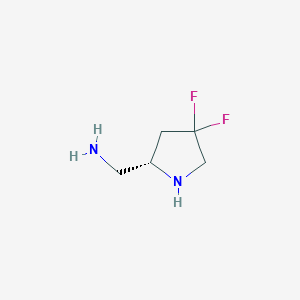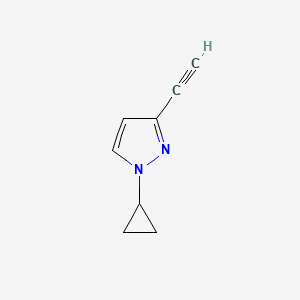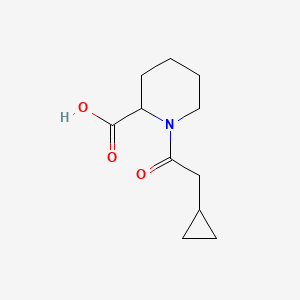
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine is a chiral diamine compound with two methyl groups attached to the nitrogen atoms at the 1 and 3 positions of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine typically involves the reduction of the corresponding diketone or diimine precursor. One common method is the catalytic hydrogenation of N1,N3-dimethylcyclohexane-1,3-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow reactors allows for precise control of reaction parameters, such as temperature, pressure, and residence time, leading to consistent product quality. Additionally, the use of recyclable catalysts and green solvents can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding diketone or imine derivatives.
Reduction: Further reduction can lead to the formation of secondary amines or other reduced products.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts under hydrogen gas is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or imines, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted diamine derivatives.
Scientific Research Applications
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, enabling the production of enantiomerically pure compounds.
Biology: The compound can serve as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, with specific properties tailored for various applications.
Mechanism of Action
The mechanism of action of (1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine involves its interaction with molecular targets, such as enzymes or receptors, through its amine groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-N1,N3-dimethylcyclohexane-1,3-diamine: The enantiomer of the compound, with similar chemical properties but different biological activities due to its stereochemistry.
Cyclohexane-1,3-diamine: Lacks the methyl groups, resulting in different reactivity and applications.
N1,N3-dimethylcyclohexane-1,3-dione: The diketone precursor used in the synthesis of the diamine.
Uniqueness
(1R,3R)-N1,N3-dimethylcyclohexane-1,3-diamine is unique due to its chiral nature and the presence of two methyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and the development of chiral drugs and materials.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1R,3R)-1-N,3-N-dimethylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C8H18N2/c1-9-7-4-3-5-8(6-7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
YDFDTKKXMZRNHR-HTQZYQBOSA-N |
Isomeric SMILES |
CN[C@@H]1CCC[C@H](C1)NC |
Canonical SMILES |
CNC1CCCC(C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


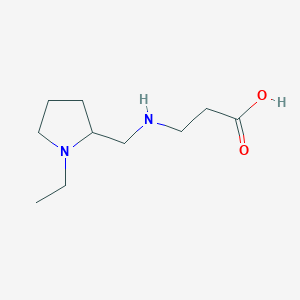
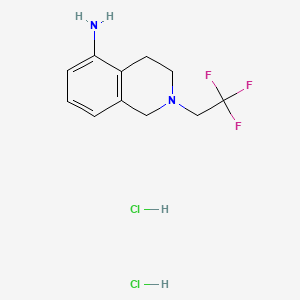

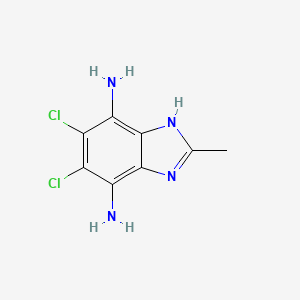
![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516578.png)
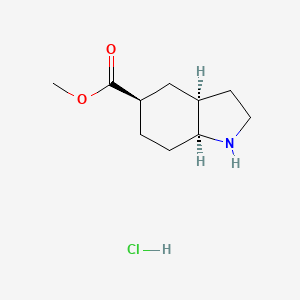

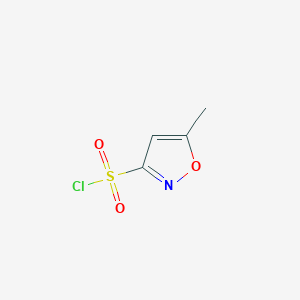
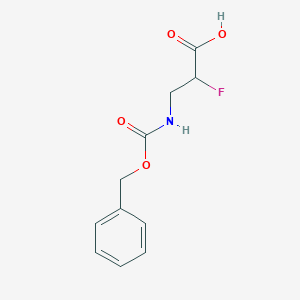
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B13516599.png)
